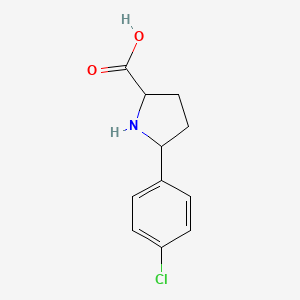
5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
“5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a 4-chlorophenyl group . The CAS Number of a similar compound, (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, is 61898-80-4 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “this compound” is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of different substituents, such as the 4-chlorophenyl group, can affect the molecular properties .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
One of the primary applications of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid in scientific research is in the synthesis of novel compounds. For instance, it has been utilized in the formation of new bicyclic systems featuring a 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one structure, confirmed via various spectroscopic methods and exhibiting predicted biological activities. This demonstrates the compound's utility as a precursor in synthesizing biologically active molecules, potentially useful in developing new pharmaceuticals or agrochemicals (Kharchenko et al., 2008).
Biotransformation and Organic Synthesis
Another significant application is in biotransformations and organic synthesis, where derivatives of this compound are used. For example, amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides has shown excellent enantioselectivity, leading to the scalable preparation of biologically relevant compounds. This highlights the role of this compound derivatives in synthesizing aza-nucleoside analogues and druglike molecules through biocatalysis (Chen et al., 2012).
Antimicrobial and Anticancer Research
The compound also finds applications in antimicrobial and anticancer research. Derivatives synthesized from this compound have shown promising anticancer activity against certain cell lines and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This suggests potential for developing new therapeutic agents targeting hard-to-treat infections and cancers (Kairytė et al., 2022).
Material Science and Polymer Synthesis
In material science and polymer synthesis, this compound derivatives have been used to create novel polyamides with potential applications in various industries. The synthesis of new monomers and subsequent polycondensation to form polyamides containing pyridyl moieties demonstrates the versatility of this compound in designing materials with specific properties (Faghihi & Mozaffari, 2008).
Environmental Applications
Research into the environmental degradation of related compounds, like 4-chlorophenol, sheds light on potential environmental applications of this compound derivatives. Understanding the degradation pathways and products of similar compounds can help develop strategies for environmental remediation and pollution control (Qi et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to show nanomolar activity against CK1γ and CK1ε .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds and their influence on biological activity have been studied .
Result of Action
Altering the coordinating groups of ligands has been reported to enhance their antiproliferative activity .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine compounds has been investigated .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDBGTQSUQXHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)
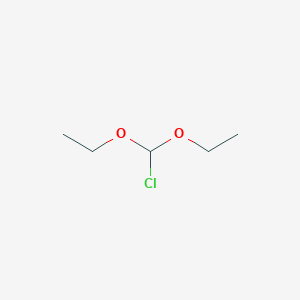

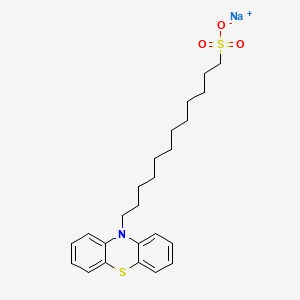
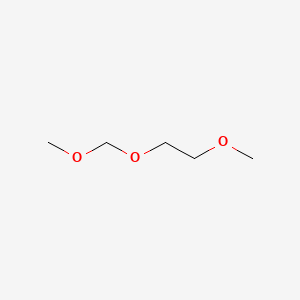
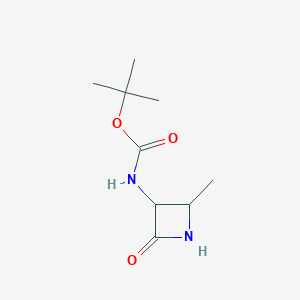

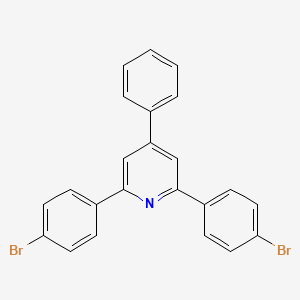
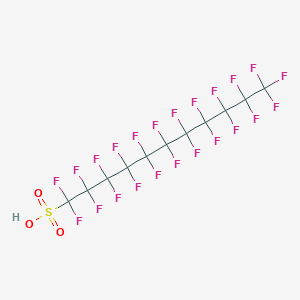

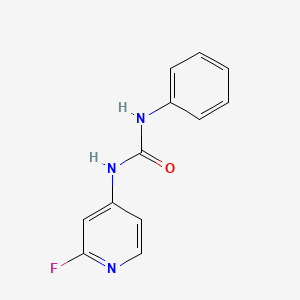

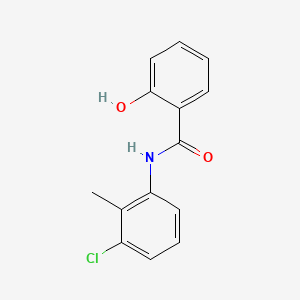
![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)